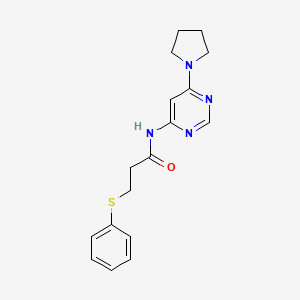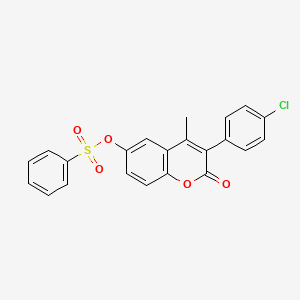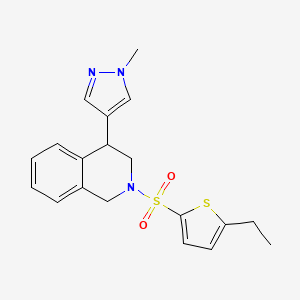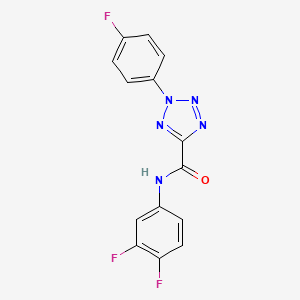
8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of 8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid varies depending on its application. In the case of fluorescent probes, the compound binds to specific biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. Upon excitation, the compound emits fluorescence, which can be detected using various imaging techniques.
In the case of anti-cancer activity, the compound inhibits specific signaling pathways that are critical for cancer cell survival. This includes the inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. The compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the case of fluorescent probes, the compound has been used to detect specific biomolecules in cells and tissues. This has allowed researchers to study various biological processes, such as protein-protein interactions and enzyme activity.
In the case of anti-cancer activity, the compound has been shown to inhibit tumor growth in various cancer cell lines. The compound also induces apoptosis in cancer cells, which can lead to the death of the cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
実験室実験の利点と制限
One of the main advantages of 8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid is its unique structure, which allows it to bind to specific biomolecules and emit fluorescence. This property has been utilized for various applications in biological imaging and drug development.
One limitation of this compound is its potential toxicity. While it has been shown to have anti-cancer activity, it can also have toxic effects on normal cells. This makes it important to carefully study the compound's toxicity profile before using it in clinical applications.
将来の方向性
There are several future directions for the study of 8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid. One area of research is in the development of new fluorescent probes for biological imaging. The unique structure of this compound makes it a potential candidate for the detection of specific biomolecules in cells and tissues.
Another area of research is in the development of new anti-cancer drugs. The compound has been shown to have potent anti-cancer activity, and further studies are needed to determine its effectiveness in vivo.
Finally, the compound has potential applications in the treatment of neurological disorders and as an anti-inflammatory agent. Further studies are needed to determine its efficacy in these applications and to study its potential toxicity.
合成法
The synthesis of 8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid involves the reaction of 8-aminoquinoline-3-carboxylic acid with fluorenylmethoxycarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the product is typically high, and the purity can be improved by recrystallization.
科学的研究の応用
8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid has been extensively studied for its potential applications in various fields. One of the main areas of research is in the development of fluorescent probes for biological imaging. The unique structure of this compound allows it to bind to specific biomolecules and emit fluorescence upon excitation. This property has been utilized for the detection of various biological targets, including proteins, nucleic acids, and enzymes.
Another area of research is in the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to have potent anti-cancer activity, and its mechanism of action involves the inhibition of specific signaling pathways that are critical for cancer cell survival. This compound has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurological disorders.
特性
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c28-24(29)16-12-15-6-5-11-22(23(15)26-13-16)27-25(30)31-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-13,21H,14H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZWZLZTPYVDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC5=CC(=CN=C54)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate](/img/structure/B2456092.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2456093.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate](/img/structure/B2456095.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2456097.png)



![1-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2456105.png)
![2-(5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2456106.png)

![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2456110.png)

![N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2456113.png)
